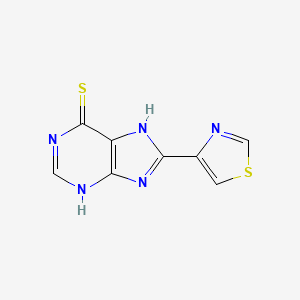
Bis(2-phenylethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-phenylethyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two phenylethyl groups attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
2C6H5CH2CH2OH+COCl2→(C6H5CH2CH2)2CO3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products
Hydrolysis: Phenylethyl alcohol, carbon dioxide.
Transesterification: New carbonates, phenylethyl alcohol.
Reduction: Phenylethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Bis(2-phenylethyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.
Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.
Wirkmechanismus
The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl Carbonate: Similar in structure but with phenyl groups instead of phenylethyl groups.
Dimethyl Carbonate: A simpler carbonate with methyl groups.
Bis(methyl salicyl) Carbonate: An activated carbonate with methyl salicyl groups.
Uniqueness
Bis(2-phenylethyl) carbonate is unique due to the presence of phenylethyl groups, which impart specific reactivity and properties to the compound. This makes it suitable for applications where other carbonates may not be as effective, such as in the synthesis of certain pharmaceuticals and advanced materials.
Eigenschaften
CAS-Nummer |
67879-62-3 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
bis(2-phenylethyl) carbonate |
InChI |
InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
KPTHKGHRNZMEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
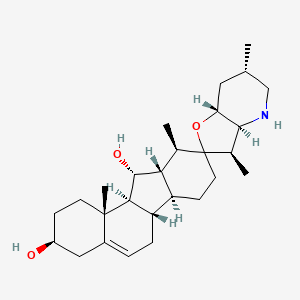
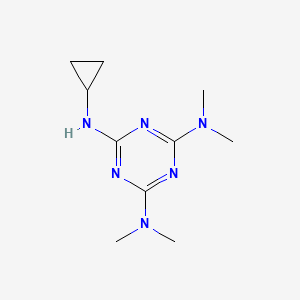
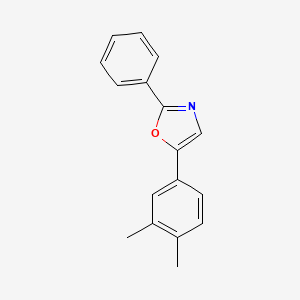
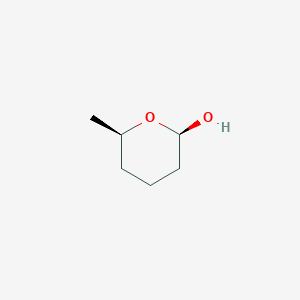
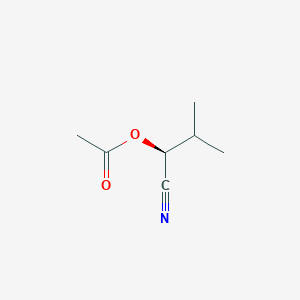
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
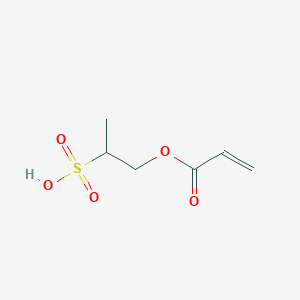
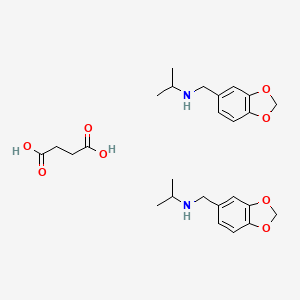

![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
